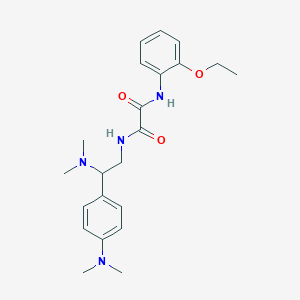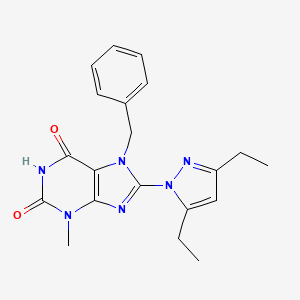
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazoles, which have been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of ion channels and receptors involved in pain signaling.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, this compound has been found to possess other biochemical and physiological effects. For example, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been found to modulate the activity of neurotransmitter systems involved in anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide in lab experiments is its high potency and specificity. This compound has been found to have a strong and selective effect on its target molecules, which makes it a useful tool for studying the biological pathways involved in inflammation, pain, and neuroprotection. However, one limitation of using this compound is its relatively high cost and limited availability, which may limit its use in certain research settings.
Future Directions
There are several potential future directions for research on 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide. One area of interest is the development of new analogs and derivatives of this compound with improved potency and selectivity. Another potential direction is the investigation of the compound's effects on other biological pathways and diseases, such as cancer and metabolic disorders. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in humans, in order to determine its potential for clinical use.
Synthesis Methods
The synthesis of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide involves the reaction of benzofuran, isoxazole, and ethyl acetate with cyclohexene in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Scientific Research Applications
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory and analgesic effects. Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(22-11-10-15-6-2-1-3-7-15)14-17-13-20(26-23-17)19-12-16-8-4-5-9-18(16)25-19/h4-6,8-9,12-13H,1-3,7,10-11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJPVRDGZPPOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)

![Ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2952362.png)



![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)
![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)
![1-allyl-4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2952373.png)


![2-{[1-(2-Hydroxycyclopentyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952378.png)